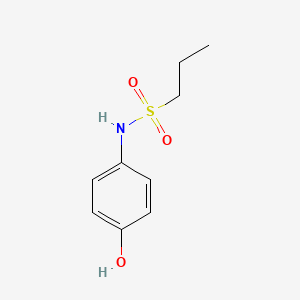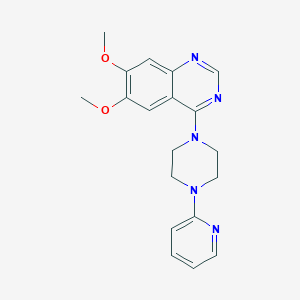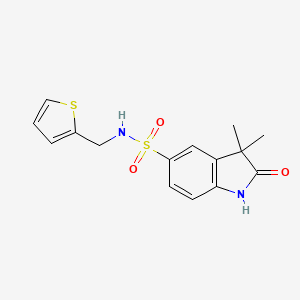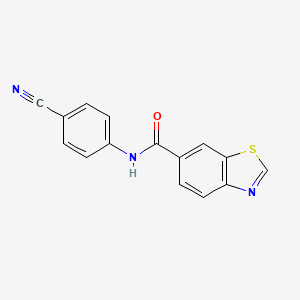
N-(4-hydroxyphenyl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxyphenyl)propane-1-sulfonamide, also known as NHPS, is an important organic compound with a wide range of applications in scientific research. It is a sulfonamide derivative of phenol, which has been used in various fields, including chemistry, biology, and pharmacology. NHPS has been extensively studied due to its unique molecular structure and properties, making it a valuable tool in scientific research.
Mecanismo De Acción
N-(4-hydroxyphenyl)propane-1-sulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the zinc ion located in the active site of the enzyme. This binding prevents the hydration of carbon dioxide to bicarbonate and protons, which disrupts the acid-base balance in the body. This disruption can lead to a decrease in the activity of various biological processes, including the production of aqueous humor in the eye, which is important for maintaining intraocular pressure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intraocular pressure, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-hydroxyphenyl)propane-1-sulfonamide has several advantages for use in lab experiments, including its ability to selectively inhibit carbonic anhydrase activity, its low toxicity, and its stability under various conditions. However, this compound also has some limitations, including its limited solubility in water and its potential to interact with other biomolecules in the body.
Direcciones Futuras
There are several future directions for the use of N-(4-hydroxyphenyl)propane-1-sulfonamide in scientific research, including the development of novel carbonic anhydrase inhibitors, the investigation of this compound as a potential therapeutic agent for various diseases, and the exploration of this compound as a tool for studying the role of carbonic anhydrases in biological processes. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential interactions with other biomolecules.
Métodos De Síntesis
N-(4-hydroxyphenyl)propane-1-sulfonamide can be synthesized through several methods, including the reaction of 4-hydroxybenzenesulfonamide with 1-chloropropane in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-hydroxybenzenesulfonamide with propylene oxide in the presence of a base. The resulting product is then purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(4-hydroxyphenyl)propane-1-sulfonamide has been widely used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of carbonic anhydrase activity has been shown to have therapeutic potential in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
N-(4-hydroxyphenyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-2-7-14(12,13)10-8-3-5-9(11)6-4-8/h3-6,10-11H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSHAWXBOQBJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)

![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one](/img/structure/B7478956.png)

![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)





![N-(3,5-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]acetamide](/img/structure/B7479008.png)


![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7479038.png)